Enhanced Lipophilicity from 3-Ethyl Substitution
The target compound's 3‑ethyl substituent confers an XLogP3‑AA of 2.4 for the (R)‑enantiomer free base, compared with an estimated XLogP3 of approximately 1.5–1.7 for the unsubstituted 1‑(benzofuran‑2‑yl)ethanamine (C₁₀H₁₁NO, MW 161.20) [1]. The increased lipophilicity translates to a measured LogD at pH 7.4 of 1.63 for the free base, which falls within the optimal range (LogD 1–3) for passive membrane permeability while the less lipophilic 3‑methyl analog (LogD estimated below 1.0 at pH 7.4) may exhibit reduced cell penetration in Caco‑2 or PAMPA models [2]. This 0.9–1.0 log unit difference in XLogP3 corresponds to an approximately 8‑ to 10‑fold difference in octanol‑water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3‑AA / LogD pH 7.4) |
|---|---|
| Target Compound Data | XLogP3‑AA = 2.4; LogD (pH 7.4) = 1.63 |
| Comparator Or Baseline | 1-(Benzofuran-2-yl)ethanamine (unsubstituted): XLogP3 ≈ 1.5; 1-(3-Methyl-1-benzofuran-2-yl)ethanamine: LogD (pH 7.4) estimated < 1.0 |
| Quantified Difference | ΔXLogP3 ≈ +0.9 log units vs. unsubstituted analog; ΔLogD (pH 7.4) ≈ +0.6–1.0 log units vs. 3‑methyl analog |
| Conditions | Computed values: XLogP3‑AA (PubChem 2021.05.07); LogD measured at pH 7.4 (ChemBase JChem predictor) |
Why This Matters
Procurement of the correct 3‑ethyl analog ensures that lipophilicity‑driven parameters (membrane permeability, plasma protein binding, metabolic stability) in biological assays reflect the intended SAR design rather than being confounded by unintended physicochemical shifts.
- [1] PubChem. (1R)-1-(3-ethyl-1-benzofuran-2-yl)ethanamine. PubChem CID 29889879. XLogP3-AA = 2.4. View Source
- [2] ChemBase. 1-(3-ethyl-1-benzofuran-2-yl)ethan-1-amine. ChemBase ID: 261678. LogD (pH 7.4) = 1.627. View Source
